

Introduction: The Strategic Value of a Substituted Nicotinonitrile

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Compound of Interest

Compound Name: **6-Chloro-4-methoxynicotinonitrile**

Cat. No.: **B1425353**

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In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its derivatives, particularly functionalized nicotinonitriles (3-cyanopyridines), are of significant interest due to their versatile reactivity and prevalence in bioactive molecules.^{[1][2][3]} The nitrile group acts as a potent pharmacophore and a versatile synthetic handle, capable of participating in various chemical transformations.^[4]

This technical guide provides a comprehensive overview of **6-Chloro-4-methoxynicotinonitrile**, a trifunctional heterocyclic building block. We will delve into its synthesis, explore the nuanced reactivity imparted by its specific substitution pattern, detail its analytical characterization, and discuss its strategic application in the synthesis of more complex molecular architectures. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this valuable chemical intermediate.

Molecular Structure and Physicochemical Properties

6-Chloro-4-methoxynicotinonitrile possesses a unique electronic and steric profile. The electron-withdrawing nature of the nitrile and chloro substituents, combined with the electron-donating effect of the methoxy group, creates a pyridine ring with distinct regions of reactivity, making it a highly strategic synthon.

Caption: Chemical Structure of **6-Chloro-4-methoxynicotinonitrile**.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	1187190-69-7	[5] [6]
Molecular Formula	C ₇ H ₅ CIN ₂ O	[6] [7]
Molecular Weight	168.58 g/mol	[5] [7]
Appearance	Solid	[8]
Purity	Typically ≥95%	[9]

| Storage | Inert atmosphere, 2-8°C |[\[5\]](#) |

Synthesis and Purification

The most direct and efficient synthesis of **6-Chloro-4-methoxynicotinonitrile** involves a selective nucleophilic aromatic substitution (SNAr) reaction. The starting material, 4,6-dichloronicotinonitrile, possesses two chlorine atoms at electronically distinct positions. The C4 position is more activated towards nucleophilic attack due to resonance stabilization of the Meisenheimer intermediate by the adjacent nitrile group. This electronic preference allows for the selective displacement of the C4-chloro substituent by a methoxide source, leaving the C6-chloro group intact for subsequent functionalization.

Caption: Synthesis of **6-Chloro-4-methoxynicotinonitrile** via Selective SNAr.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[\[10\]](#)

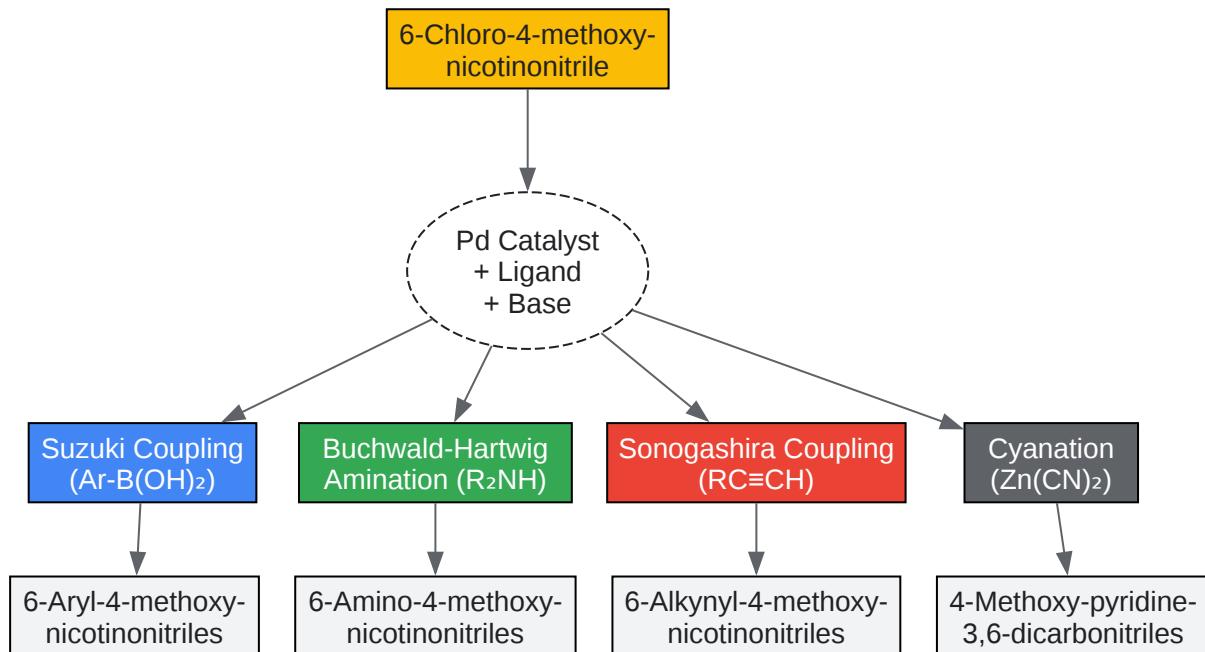
- Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous methanol (10 mL).
- Reaction Setup: Add 4,6-dichloronicotinonitrile (200 mg, 1.06 mmol) to the methanol.
- Nucleophile Addition: Add a 0.5 M solution of sodium methoxide in methanol (2.12 mL, 1.06 mmol) to the reaction mixture.

- Reaction Conditions: Heat the mixture to 60°C and stir overnight. Monitor the reaction progress using thin-layer chromatography (TLC).
- Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution by adding 1 M hydrochloric acid (approx. 8 mL).
- Workup - Solvent Removal: Remove the volatile components (primarily methanol) via distillation under reduced pressure.
- Purification: The crude product is purified by flash column chromatography on silica gel. A typical elution gradient is 10% to 50% ethyl acetate in hexane.
- Isolation: Combine the fractions containing the desired product and concentrate under reduced pressure to yield **6-chloro-4-methoxynicotinonitrile** as a solid (Typical yield: ~150 mg, 77%).[\[10\]](#)

Reactivity and Synthetic Utility

The primary value of **6-Chloro-4-methoxynicotinonitrile** lies in the orthogonal reactivity of its functional groups. The C6-chloro atom is the principal site for introducing molecular diversity, primarily through transition metal-catalyzed cross-coupling reactions.

The C-Cl bond on the pyridine ring is less reactive than corresponding C-Br or C-I bonds, a reality that necessitates carefully optimized catalytic systems.[\[11\]](#) Modern palladium catalysis, often employing electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands like RuPhos or XPhos) or N-heterocyclic carbenes (NHCs), has proven highly effective in activating these less reactive C-Cl bonds for efficient cross-coupling.[\[11\]](#)[\[12\]](#)[\[13\]](#)

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Caption: Cross-Coupling Applications of **6-Chloro-4-methoxynicotinonitrile**.

This strategic C-Cl bond allows for the late-stage introduction of aryl, heteroaryl, amino, alkynyl, and other functionalities, making it an invaluable tool in the construction of compound libraries for screening in drug discovery programs.[14][15]

Spectroscopic Analysis and Characterization

Unambiguous structural confirmation is critical. A combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a complete analytical profile of the molecule.

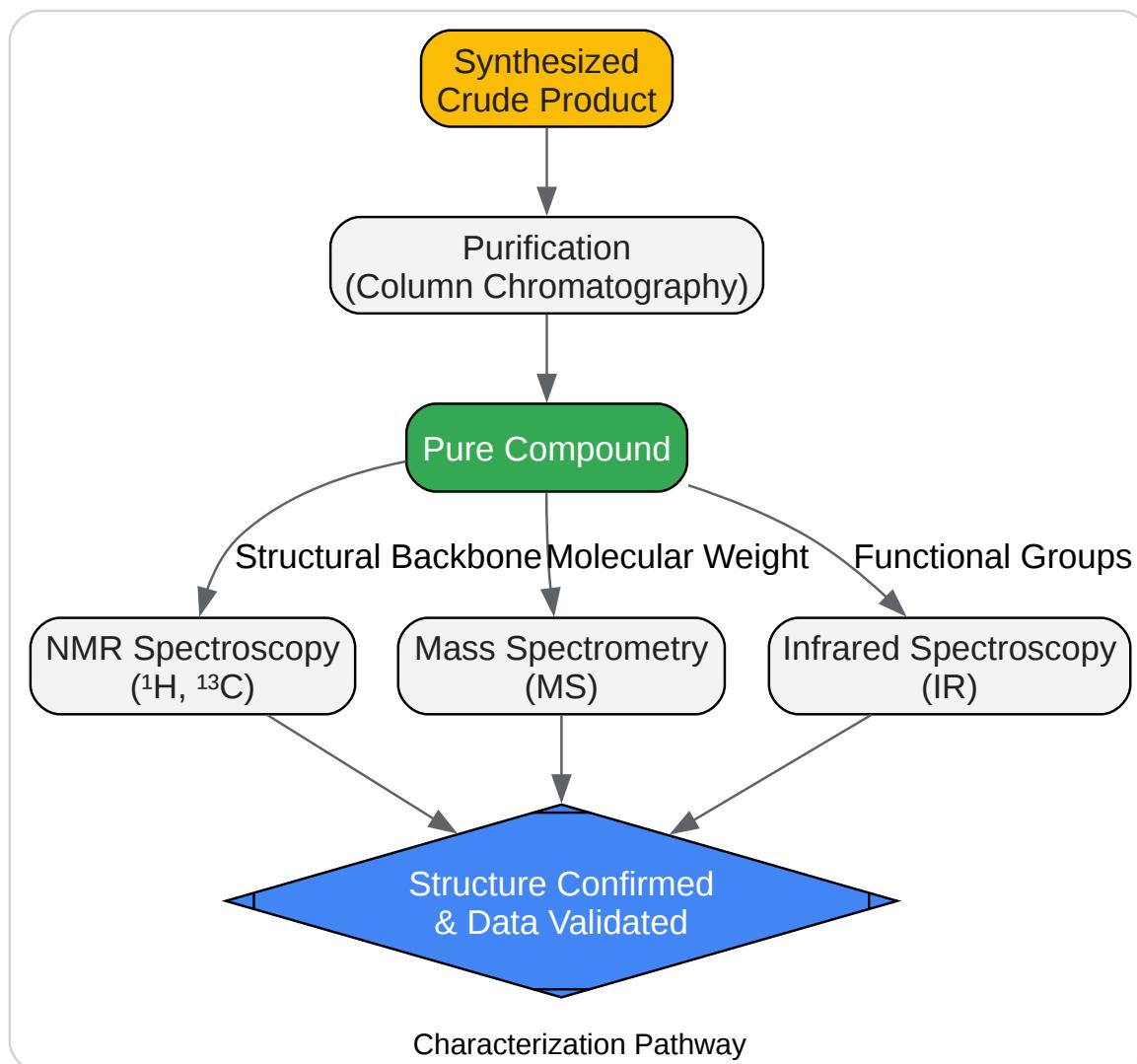


Figure 4: General Workflow for Spectroscopic Analysis

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Caption: General workflow for spectral analysis.

Table 2: Spectroscopic Data for **6-Chloro-4-methoxynicotinonitrile**

Technique	Parameter	Observed / Expected Value	Assignment / Rationale	Source(s)
¹ H NMR	Chemical Shift (δ)	8.48 ppm (s, 1H) (400 MHz, CDCl ₃)	Pyridine Ring (H-2)	[10]
		6.98 ppm (s, 1H)	Pyridine Ring (H-5)	[10]
		4.03 ppm (s, 3H)	Methoxy (-OCH ₃)	[10]
¹³ C NMR	Chemical Shift (δ)	~165-170 ppm	C4-OCH ₃	Predicted[16]
	(Predicted)	~150-155 ppm	C2	Predicted[16]
		~150-155 ppm	C6-Cl	Predicted[16]
		~115-120 ppm	C≡N	Predicted[17]
		~110-115 ppm	C5	Predicted[16]
		~90-95 ppm	C3-CN	Predicted
		~55-60 ppm	-OCH ₃	Predicted[16]
Mass Spec.	m/z	[M+H] ⁺ ≈ 169	Molecular Ion	Calculated
	(ESI+)	Isotopic Pattern	Characteristic M+2 peak (~33% intensity of M)	Confirms presence of one Chlorine atom[18]
IR	Wavenumber (v)	~2220-2240 cm ⁻¹	Strong C≡N stretch	Characteristic[17]
	(Predicted)	~1580-1600 cm ⁻¹	C=C / C=N ring stretches	Characteristic
		~1250-1300 cm ⁻¹	Aryl-O-C stretch	Characteristic

|| | ~750-800 cm⁻¹ | C-Cl stretch | Characteristic[19] |

Safety and Handling

As with all laboratory chemicals, **6-Chloro-4-methoxynicotinonitrile** should be handled with appropriate care in a well-ventilated fume hood. While a specific safety data sheet (SDS) should always be consulted, general hazards for related chlorinated aromatic compounds include:

- Skin Irritation: May cause skin irritation upon contact.[20]
- Eye Damage: Risk of serious eye irritation or damage.[20]
- Harmful if Ingested/Inhaled: Avoid ingestion and inhalation of dust.

Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required at all times.[21]

Conclusion

6-Chloro-4-methoxynicotinonitrile is a highly functionalized and synthetically valuable building block. Its well-defined synthesis from readily available precursors and the strategic positioning of its chloro, methoxy, and nitrile groups offer a robust platform for chemical diversification. The C6-chloro group, in particular, serves as a reliable handle for modern cross-coupling reactions, enabling the efficient construction of complex molecular targets. The data and protocols presented in this guide underscore its utility and provide a solid foundation for its application in research, development, and the synthesis of novel chemical entities for the pharmaceutical and materials science industries.

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